trans-2-Aminocyclobutane-1-carboxylic acid
Overview
Description
trans-2-Aminocyclobutane-1-carboxylic acid: is a cyclic amino acid with a unique structure that has garnered attention in various scientific fields. This compound is notable for its rigid, constrained ring structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 1,3-diaminopropane with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include the use of strong acids or bases to facilitate cyclization and subsequent steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, trans-2-Aminocyclobutane-1-carboxylic acid is used as a building block for the synthesis of complex molecules. Its rigid structure makes it valuable in the design of conformationally constrained peptides and foldamers .
Biology: In biological research, this compound is studied for its potential as a neurotransmitter analog. It interacts with specific receptors in the central nervous system, making it a candidate for studying neurological pathways and developing therapeutic agents .
Medicine: In medicine, this compound is explored for its potential in drug development. Its unique structure allows it to interact with biological targets in ways that other amino acids cannot, offering opportunities for novel drug design .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to form stable, rigid structures makes it useful in the production of polymers and other advanced materials .
Mechanism of Action
trans-2-Aminocyclobutane-1-carboxylic acid acts as an agonist at the NMDA-glycine receptor site, mimicking the action of glycine. This interaction affects signal transmission in the central nervous system, influencing various neurological processes. The compound’s rigid structure allows it to fit precisely into the receptor site, enhancing its efficacy as an agonist .
Comparison with Similar Compounds
- 2-Aminocyclopentane-1-carboxylic acid
- 2-Aminocyclohexane-1-carboxylic acid
Comparison: Compared to 2-Aminocyclopentane-1-carboxylic acid and 2-Aminocyclohexane-1-carboxylic acid, trans-2-Aminocyclobutane-1-carboxylic acid has a smaller ring size, which imparts greater rigidity and conformational constraint. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Uniqueness: The unique structural features of this compound, such as its rigid ring and specific receptor interactions, distinguish it from other cyclic amino acids. These properties make it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
(1R,2R)-2-aminocyclobutane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84585-77-3 | |
Record name | 2-Aminocyclobutanecarboxylic acid, trans- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34RKV74RET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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